molecular formula C17H21NO5 B170851 (S)-2-Benzyl 1-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate CAS No. 113400-36-5

(S)-2-Benzyl 1-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate

Cat. No.: B170851
CAS No.: 113400-36-5
M. Wt: 319.4 g/mol
InChI Key: TZNBTMCEMLXYEM-ZDUSSCGKSA-N
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Description

(S)-2-Benzyl 1-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate is a useful research compound. Its molecular formula is C17H21NO5 and its molecular weight is 319.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Supramolecular Arrangements

(S)-2-Benzyl 1-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate and its analogues have been studied for their ability to form diverse supramolecular arrangements. These arrangements are influenced by weak intermolecular interactions like CH⋯O and CH⋯π, even in the absence of strong hydrogen bonding. Such studies are crucial in understanding the molecular packing and crystal structure of these compounds (Samipillai et al., 2016).

Synthesis of Pyroglutamic Acids

Research on the parallel solution-phase synthesis of (2S,4E)-4-(Arylaminomethylidene)pyroglutamic acids, which involves derivatives of 5-oxopyrrolidine-1,2-dicarboxylate, has been conducted. This synthesis produces a variety of compounds in good yields, contributing to the field of organic chemistry and potential pharmaceutical applications (Svete et al., 2010).

Combinatorial Solution-phase Synthesis

There has been significant research in the combinatorial solution-phase synthesis of 5-oxopyrrolidine derivatives. This involves the preparation of di-tert-butyl (2S,4S)-4-amino-5-oxopyrrolidine-1,2-dicarboxylate hydrochloride as a key intermediate. The methodology developed contributes to the synthesis of a diverse library of compounds (Malavašič et al., 2007).

Radioligand Synthesis

The compound has been used in the synthesis of novel radioligands, such as in the case of [18F]IUR-1601, where tert-butyl (S)-5-oxopyrrolidine-2-carboxylate played a role. This research is significant in the development of new diagnostic tools in nuclear medicine and molecular imaging (Gao et al., 2018).

Chiral Auxiliary Synthesis

The compound has also been used in the synthesis of new chiral auxiliaries, which are vital in stereoselective synthesis. Such auxiliaries facilitate the creation of enantiomerically pure compounds, which is a critical aspect in the development of pharmaceuticals and other biologically active molecules (Studer et al., 1995).

Other Research Applications

Additional studies have explored various synthesis methods, the characterization of derivatives, and potential antimicrobial activities associated with compounds derived from 5-oxopyrrolidine-1,2-dicarboxylate. These research efforts contribute to a broader understanding of the compound's chemistry and potential applications in various fields (e.g., Nishio et al., 2011; Honma et al., 1989; Sreekanth & Jha, 2020).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

The future directions for the use of this compound are not specified in the search results. Given that it is used for research purposes , it is likely that its future use will depend on the outcomes of ongoing research studies.

Properties

IUPAC Name

2-O-benzyl 1-O-tert-butyl (2S)-5-oxopyrrolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO5/c1-17(2,3)23-16(21)18-13(9-10-14(18)19)15(20)22-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZNBTMCEMLXYEM-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CCC1=O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H](CCC1=O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40429019
Record name 2-Benzyl 1-tert-butyl (2S)-5-oxopyrrolidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40429019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113400-36-5
Record name 1-(1,1-Dimethylethyl) 2-(phenylmethyl) (2S)-5-oxo-1,2-pyrrolidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113400-36-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Benzyl 1-tert-butyl (2S)-5-oxopyrrolidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40429019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension containing (2S)5-oxo-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester (10.00 g, 0.044 mol, 1.0 equivalent), benzyl bromide (7.88 g, 0.046 mol, 1.05 equivalents), and potassium carbonate (15.20 g, 0.11 mol, 2.5 equivalents) in DMF (200 ml) was allowed to stir at 65° C. overnight. The reaction was allowed to cool to room temperature and the mixture was filtered through Celite. The solid was rinsed with ethyl acetate (100 ml) and the resulting filtrate was partitioned between ethyl acetate and saturated brine solution. The organic layer was washed with saturated brine (3×100 ml), dried over anhydrous Na2SO4 and concentrated iiz vacuo. The crude, colorless oil was chromatographed on silica to afford 5-oxo-pyrrolidine-1,2-dicarboxylic acid 2-benzyl ester 1-tert-butyl ester as a colorless oil (8.20 g, 0.026 mol, 59% yield). Analysis H1 NMR (400 MHz, CDCl3): 7.36 (5H, broad s), 5.20 (2H, d), 4.64 (1H, dd), 2.44–1.96 (4H, m), 1.41 (9H, s). MS (LC-MS): Calculated for C17H21NO5 319.14. Found 320.19 (M+H)+.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
7.88 g
Type
reactant
Reaction Step One
Quantity
15.2 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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